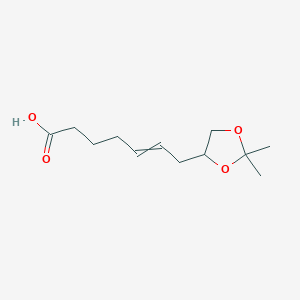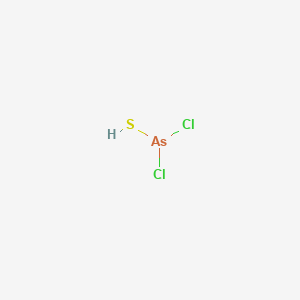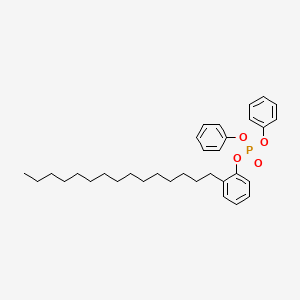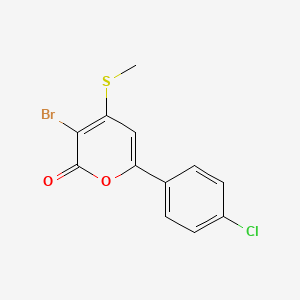
2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” is a synthetic organic compound that belongs to the pyranone family Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions using bromine or bromine-containing reagents.
Attachment of the Chlorophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.
Addition of the Methylthio Group: Thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine or chlorophenyl groups, leading to dehalogenation or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine, chlorophenyl, and methylthio groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran-2-one, 3-bromo-6-(4-fluorophenyl)-4-(methylthio)-
- 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(ethylthio)-
- 2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylsulfonyl)-
Uniqueness
The unique combination of bromine, chlorophenyl, and methylthio groups in “2H-Pyran-2-one, 3-bromo-6-(4-chlorophenyl)-4-(methylthio)-” may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
203171-92-0 |
|---|---|
Molekularformel |
C12H8BrClO2S |
Molekulargewicht |
331.61 g/mol |
IUPAC-Name |
3-bromo-6-(4-chlorophenyl)-4-methylsulfanylpyran-2-one |
InChI |
InChI=1S/C12H8BrClO2S/c1-17-10-6-9(16-12(15)11(10)13)7-2-4-8(14)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
WTIVSRTXJLISCP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


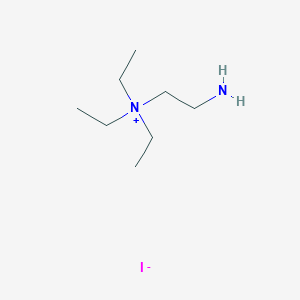
![4-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenoxy}phenol](/img/structure/B12569928.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)
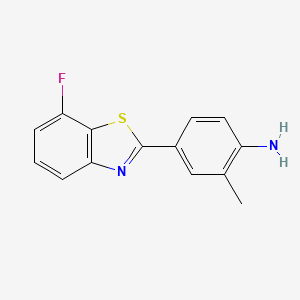
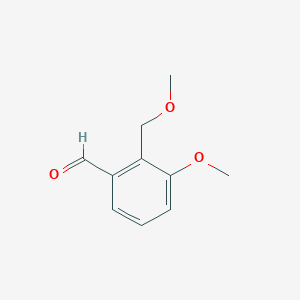
![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)

![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
